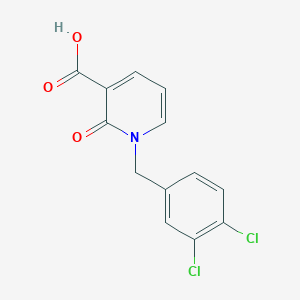

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid (DCB-ODHPA) is a synthetic organic compound that is used in a wide range of scientific and research applications. It is a versatile compound that is used in the synthesis of various organic compounds and can be used to study the biochemical and physiological effects of various substances. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving DCB-ODHPA.

科学的研究の応用

Synthesis and Chemical Transformations

The synthesis and chemical transformations of heterocyclic compounds, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, involve cyclization of salicylic acid derivatives and are characterized by reactions at various centers of the heterocyclic fragment. These processes include modifications of the C=O and CH2 groups, the SO2–O bond, and the CH2CO fragment as a whole, showcasing the compound's versatility as a precursor for further chemical modifications and its potential in constructing new molecular systems with diverse pharmacological properties (Hryhoriv, Lega, & Shemchuk, 2021).

Biological Activity

Compounds such as 1,3,4-oxadiazole derivatives are known for their broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. Their unique structural features allow effective binding with different enzymes and receptors in biological systems, highlighting the importance of these compounds in medicinal chemistry and the development of therapeutic agents (Verma et al., 2019).

Environmental and Ecological Impact

The study of biodegradation pathways for heterocyclic aromatic compounds under both aerobic and anaerobic conditions is crucial for understanding the environmental fate of these chemicals. The metabolic pathways involve various microorganisms and enzymes, demonstrating the potential for natural attenuation or engineered bioremediation strategies to mitigate environmental contamination (Kaiser, Feng, & Bollag, 1996).

Advanced Materials and Catalysis

The development of pyrolyzed metal–nitrogen–carbon (M–N–C) catalysts for the oxygen reduction reaction (ORR) showcases the application of heterocyclic compounds in creating efficient and sustainable materials for energy conversion technologies. These catalysts' performance highlights the importance of understanding the structure-activity relationships to optimize their activity and stability for practical applications (Li & Jaouen, 2018).

作用機序

Target of Action

Compounds with similar structures, such as dichlorobenzyl alcohol, have been reported to have a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

The antiseptic mechanism of action of similar compounds like dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Pharmacokinetics

It is known that similar compounds like dichlorobenzyl alcohol are released almost immediately from their formulation and reach peak concentration after 3-4 minutes .

Result of Action

Compounds with similar structures have been reported to have antiseptic properties, suggesting that this compound may also have similar effects .

特性

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAIYFASDWZOSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377253 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |

CAS RN |

64488-03-5 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)